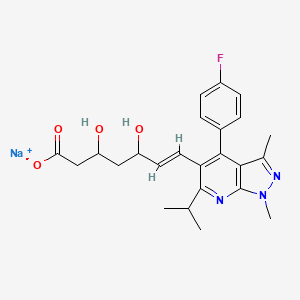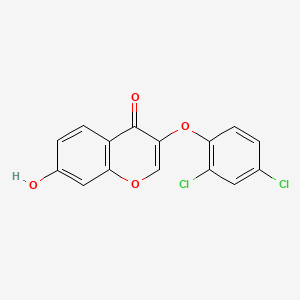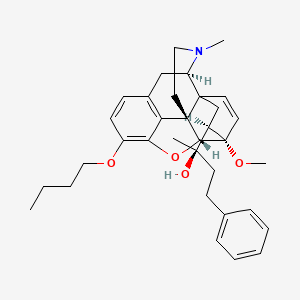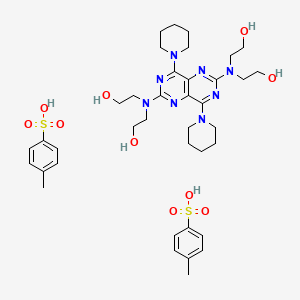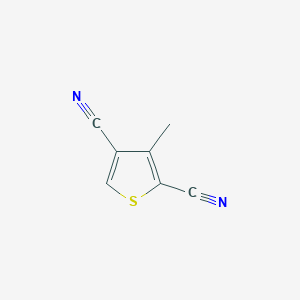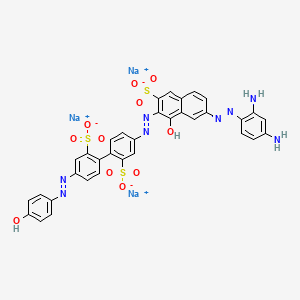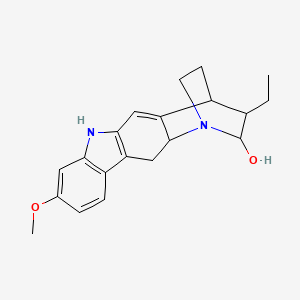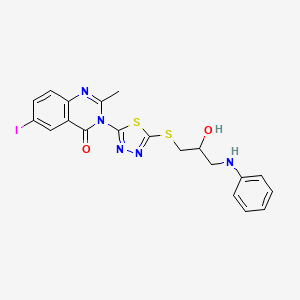
N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is a chemical compound that belongs to the class of cinnamoylpiperazine derivatives. These compounds are known for their potential pharmacological activities, including antinociceptive and anticonvulsive properties . The structure of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine includes a piperazine ring substituted with methyl groups and a cinnamoyl moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antinociceptive and anticonvulsive activities, making it a candidate for pain management and epilepsy treatment.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neuronal activity by binding to receptors or ion channels, thereby reducing neuronal excitability. This action is thought to be responsible for its antinociceptive and anticonvulsive effects. Additionally, the compound may exert antioxidant effects, reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler analog with similar structural features but lacking the cinnamoyl moiety.
2,5-Dimethylpiperazine: Another analog with methyl substitutions on the piperazine ring but without the N-methyl and cinnamoyl groups.
N-Cinnamoylpiperazine: A compound with the cinnamoyl group but without the methyl substitutions on the piperazine ring .
Uniqueness
N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is unique due to the combination of its structural features, which contribute to its distinct pharmacological properties. The presence of both the cinnamoyl moiety and the methyl substitutions on the piperazine ring enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
85982-75-8 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1 |
InChI Key |
MIGGJPIAMPJCES-HOQBHHMFSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)/C=C/C2=CC=CC=C2)C)C |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


